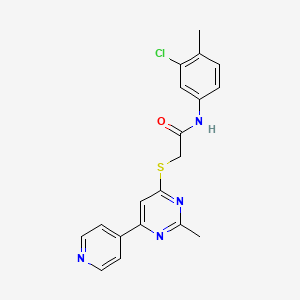
N-(3-chloro-4-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17ClN4OS and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent, particularly against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, compounds with similar pyrimidine structures have shown efficacy in inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell growth and survival .
Antiviral Properties
The compound has been evaluated for its antiviral properties, especially against viral infections where traditional treatments are ineffective. Research indicates that derivatives of pyrimidine can inhibit viral replication by targeting viral polymerases, thereby preventing the synthesis of viral RNA .
Antimicrobial Effects
In addition to its antiviral capabilities, N-(3-chloro-4-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide has demonstrated antimicrobial activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .
Enzyme Inhibition
The compound's structure suggests it may act as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, studies on related compounds indicate they can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory processes . This highlights its potential use in treating inflammatory diseases.
Molecular Probes
Due to its specific binding characteristics, this compound can serve as a molecular probe in biochemical assays to study enzyme activity and cellular signaling pathways .
Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films could enhance the performance of these devices .
Drug Delivery Systems
Incorporating this compound into drug delivery systems could improve the solubility and bioavailability of poorly soluble drugs. Its thioacetamide group allows for conjugation with various polymers to create targeted delivery systems .
Case Studies
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c1-12-3-4-15(9-16(12)20)24-18(25)11-26-19-10-17(22-13(2)23-19)14-5-7-21-8-6-14/h3-10H,11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZRBUABIVYYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC(=C2)C3=CC=NC=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













